molecular formula C17H19IN2O2S B2889552 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea CAS No. 306732-00-3

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea

Cat. No.: B2889552
CAS No.: 306732-00-3
M. Wt: 442.32
InChI Key: KGZDQYMNZZRKMJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea is a synthetic organic compound characterized by the presence of dimethoxyphenyl, iodophenyl, and methylthiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-iodoaniline in the presence of a base, followed by the addition of methyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone: A structurally related compound with different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with similar aromatic rings but different substituents.

Uniqueness

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea is unique due to the presence of both iodophenyl and methylthiourea groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O2S/c1-19-17(23)20(14-7-5-13(18)6-8-14)11-12-4-9-15(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDQYMNZZRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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